5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine is a chemical compound with the molecular formula C7H5BrF2N2 and a molecular weight of 235.03 g/mol It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-bromopyrimidine with hydroiodic acid to form 5-bromo-2-iodopyrimidine, which can then be further reacted with difluorocyclopropyl reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction:
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Hydroiodic Acid: Used in the synthesis of 5-bromo-2-iodopyrimidine from 2-chloro-5-bromopyrimidine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anticancer agents and other pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used in studies involving pyrimidine metabolism and its role in various biological processes.
Wirkmechanismus
pyrimidine derivatives generally exert their effects by interacting with nucleic acids and enzymes involved in DNA and RNA synthesis . The difluorocyclopropyl group may enhance the compound’s binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine derivative used in similar synthetic applications.
2-Chloro-5-bromopyrimidine: A precursor in the synthesis of 5-Bromo-2-(2,2-difluorocyclopropyl)pyrimidine.
Uniqueness
This compound is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H5BrF2N2 |
---|---|
Molekulargewicht |
235.03 g/mol |
IUPAC-Name |
5-bromo-2-(2,2-difluorocyclopropyl)pyrimidine |
InChI |
InChI=1S/C7H5BrF2N2/c8-4-2-11-6(12-3-4)5-1-7(5,9)10/h2-3,5H,1H2 |
InChI-Schlüssel |
DTJZVWGXKZZHCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)C2=NC=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.